molecular formula C7H5ClN2 B1281287 5-Chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 65156-94-7

5-Chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1281287
Key on ui cas rn: 65156-94-7
M. Wt: 152.58 g/mol
InChI Key: RFPQVCYUKAYKEG-UHFFFAOYSA-N
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Patent
US06281227B1

Procedure details

A mixture of pyrrolo[3,2-b]pyrid-5-one (prepared according to the procedure described in J. Med. Chem. 1990, 33, 2087) (1.33 g, 9.91 mmol) and 20 mL of phosphorous oxychloride is heated in a sealed Parr high pressure stainless steel vessel at 180° C. for 2.5 hours. After cooling, excess phosphorous oxychloride is removed in vacuo. The residue is cooled in an ice bath and quenched with ice water. The resulting mixture is neutralized by addition of saturated NaHCO3 solution and extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered and concentrated in vacuo. The crude product (1.07 g, 7.01 mmol) is used in the subsequent step without further purification.
Name
pyrrolo[3,2-b]pyrid-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][C:4]2[C:9]=1[CH:8]=[CH:7][C:6](=O)[N:5]=2.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:6]1[N:5]=[C:4]2[CH:3]=[CH:2][NH:1][C:9]2=[CH:8][CH:7]=1

Inputs

Step One
Name
pyrrolo[3,2-b]pyrid-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=CC2=NC(C=CC21)=O
Step Two
Name
crude product
Quantity
1.07 g
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
excess phosphorous oxychloride is removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The residue is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with ice water
ADDITION
Type
ADDITION
Details
The resulting mixture is neutralized by addition of saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=N1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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